

Purchasing High-Purity 6-Phe-cAMP for Research Applications

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Compound of Interest

Compound Name: 6-Phe-cAMP

Cat. No.: B15542273

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For researchers, scientists, and drug development professionals seeking high-purity N⁶-Phenyladenosine-3',5'-cyclic monophosphate (**6-Phe-cAMP**) for laboratory use, several reputable suppliers offer this potent and membrane-permeant activator of protein kinase A (PKA). This document provides a comprehensive guide to sourcing **6-Phe-cAMP**, along with detailed application notes and experimental protocols to facilitate its use in research settings.

Reputable Suppliers of High-Purity 6-Phe-cAMP

A critical first step in any research endeavor is the procurement of high-quality reagents. The following table summarizes key quantitative data for **6-Phe-cAMP** and its related analogs from various established biochemical suppliers. This information is intended to assist researchers in making informed purchasing decisions based on purity, quantity, and price.

Supplier	Product Name	Catalog No.	Purity	Unit Size	Price (USD)
BIOLOG Life Science Institute	6-Phe-cAMP	P 006	>98% (HPLC)	5 μ mol (~2.1 mg)	\$135.00
Tocris Bioscience (via Fisher Scientific)	6-Bnz-cAMP sodium salt	5255	\geq 98%	1 mg	\$251.10
MedChemExpress	6-Bnz-cAMP sodium salt	HY-103322	98.5%	1 mg	\$250.00
Cayman Chemical	Cyclic AMP	18820	\geq 98%	1 g	\$85.00
Santa Cruz Biotechnology	N/A	N/A	N/A	N/A	N/A

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information. "N/A" indicates that specific data for **6-Phe-cAMP** was not readily available from the supplier at the time of this writing; however, they may offer related cAMP analogs.

Application Notes

Mechanism of Action: **6-Phe-cAMP** is a site-selective cAMP analog that acts as a potent activator of cAMP-dependent protein kinase A (PKA). It exhibits a strong preference for the RI and RII regulatory subunits of PKA, leading to the dissociation of the catalytic subunits and subsequent phosphorylation of downstream target proteins. Its high membrane permeability allows for effective use in cell-based assays.

Key Research Applications:

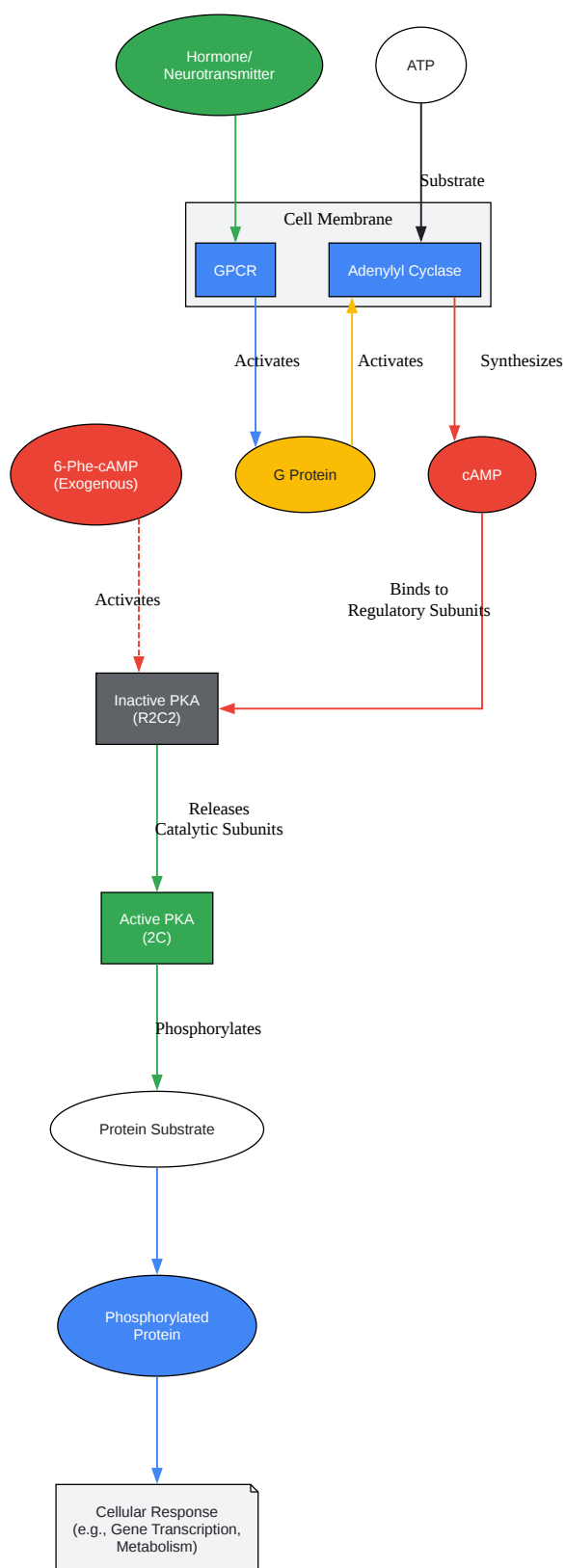
- **PKA Pathway Activation:** Directly and selectively activating the PKA signaling cascade to study its role in various cellular processes, including gene expression, metabolism, and cell

proliferation.

- Signal Transduction Studies: Investigating the downstream effects of PKA activation and its crosstalk with other signaling pathways.
- Drug Discovery: Screening for compounds that modulate the PKA pathway and identifying potential therapeutic targets.

Signaling Pathway of 6-Phe-cAMP

The following diagram illustrates the canonical cAMP signaling pathway, which is activated by **6-Phe-cAMP**.



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6-Phe-cAMP activates the PKA signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving **6-Phe-cAMP**: a PKA activation assay in cultured mammalian cells using Western blotting to detect the phosphorylation of a downstream target, CREB (cAMP response element-binding protein).

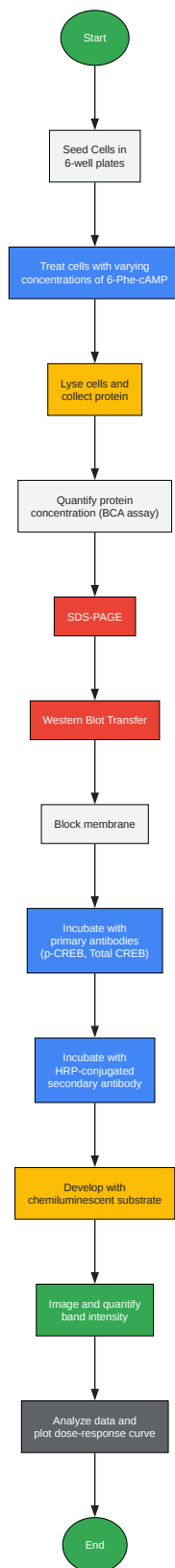
Objective: To determine the dose-dependent activation of PKA by **6-Phe-cAMP** in a selected mammalian cell line by measuring the phosphorylation of CREB at Serine 133.

Materials:

- High-purity **6-Phe-cAMP**
- Mammalian cell line of interest (e.g., HEK293, HeLa, PC12)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-CREB (Ser133)
 - Rabbit anti-total CREB
- HRP-conjugated anti-rabbit secondary antibody
- Chemiluminescent substrate

- Western blot imaging system

Experimental Workflow Diagram:



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Workflow for PKA activation assay.

Procedure:

- Cell Culture: Seed the mammalian cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Cell Treatment:
 - Prepare a stock solution of **6-Phe-cAMP** in a suitable solvent (e.g., sterile water or DMSO).
 - Dilute the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 μ M).
 - Aspirate the culture medium from the cells and replace it with the treatment medium.
 - Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Cell Lysis:
 - Aspirate the treatment medium and wash the cells once with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

- Western Blotting:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μ g) per lane on an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Develop the blot using a chemiluminescent substrate and capture the image using a Western blot imaging system.
 - Strip the membrane and re-probe with an antibody against total CREB to confirm equal protein loading.
- Data Analysis:
 - Quantify the band intensities for phospho-CREB and total CREB using image analysis software.
 - Normalize the phospho-CREB signal to the total CREB signal for each sample.

- Plot the normalized phospho-CREB levels against the concentration of **6-Phe-cAMP** to generate a dose-response curve.

This detailed guide provides researchers with the necessary information to confidently source and utilize high-purity **6-Phe-cAMP** in their experimental workflows, contributing to a deeper understanding of PKA-mediated signaling pathways.

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